4-(2-Chloroethyl)morpholine hydrochloride
Overview
Description
4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a morpholine ring, which is a common feature in molecules with potential biological activity. The compound's utility in synthesizing derivatives with diverse biological activities, such as antibacterial, antioxidant, anti-tuberculosis (TB), anti-diabetic properties, and as a potential molluscicidal agent, has been explored in several studies .
Synthesis Analysis
The synthesis of derivatives of 4-(2-Chloroethyl)morpholine hydrochloride typically involves a multi-step process, starting from different precursor molecules. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another study reported the synthesis of various 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives by reacting oxadiazoles with 4-(2-chloroethyl)morpholine hydrochloride using sodium hydride as an activator . These methods highlight the versatility of 4-(2-chloroethyl)morpholine hydrochloride as a building block for creating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 4-(2-chloroethyl)morpholine hydrochloride has been elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single crystal X-ray diffraction studies have provided detailed insights into the crystal lattice parameters and molecular conformations of these compounds . For example, the crystal structure of a synthesized compound revealed that it belongs to the monoclinic system with specific lattice parameters and residual factor .
Chemical Reactions Analysis
The chemical reactivity of 4-(2-chloroethyl)morpholine hydrochloride is demonstrated through its involvement in nucleophilic substitution reactions, where it acts as an alkylating agent to introduce the morpholine moiety into various molecular frameworks . This reactivity is crucial for the synthesis of a wide range of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 4-(2-chloroethyl)morpholine hydrochloride are influenced by the morpholine ring and the substituents attached to it. These properties are essential for determining the compounds' solubility, stability, and suitability for further chemical modifications. The crystallographic studies provide valuable information about the density, melting points, and molecular conformations, which are important for understanding the interaction of these compounds with biological targets .
Scientific Research Applications
Synthesis and Complexation with Metals
4-(2-Chloroethyl)morpholine hydrochloride has been utilized in the synthesis of novel compounds through reactions with various elements. For instance, it was involved in creating N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which were then complexed with palladium(II) and mercury(II) (Singh et al., 2000). Another study used this chemical in synthesizing complexes with palladium(II) that served as catalysts for the Heck reaction (Singh et al., 2013).
Creation of Biologically Active Compounds
4-(2-Chloroethyl)morpholine hydrochloride has been a key ingredient in creating biologically active compounds. For example, it was used in synthesizing a compound showing notable anti-tuberculosis activity (Mamatha S.V et al., 2019). Another research synthesized derivatives of this chemical for potential antibacterial and hemolytic activities (Aziz ur-Rehman et al., 2021).
Corrosion Inhibition
This compound has also found use in corrosion inhibition studies. One research demonstrated its effectiveness as a corrosion inhibitor for mild steel in an HCl medium (Nnaji et al., 2017).
In Pharmaceutical Preparations
In the pharmaceutical sector, 4-(2-Chloroethyl)morpholine hydrochloride has been analyzed in the context of pharmaceutical preparations. A study examined its use in the preparation of an active component in the Afobazol medicinal preparation, including procedures for determining its impurities (Burykin et al., 2014).
Safety And Hazards
4-(2-Chloroethyl)morpholine hydrochloride is toxic if swallowed and harmful in contact with skin. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment is required when handling this chemical .
properties
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Product Name |
4-(2-Chloroethyl)morpholine hydrochloride | |
CAS RN |
3647-69-6 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)morpholinium chloride | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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